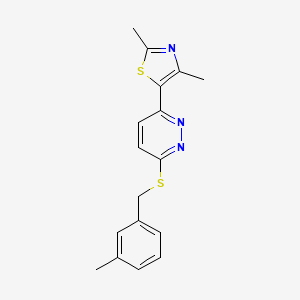
2,4-ジメチル-5-(6-((3-メチルベンジル)チオ)ピリダジン-3-イル)チアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole is a complex organic compound that belongs to the class of thiazoles and pyridazines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyridazine ring, and a 3-methylbenzylthio substituent. Such structural features make it an interesting subject for various chemical and biological studies.
科学的研究の応用
2,4-Dimethyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound.
Coupling of Thiazole and Pyridazine Rings: The thiazole and pyridazine rings are then coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative.
Introduction of the 3-Methylbenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridazine ring with 3-methylbenzylthiol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted thiazole and pyridazine derivatives.
作用機序
The mechanism by which 2,4-Dimethyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole exerts its effects is largely dependent on its interaction with biological targets. The thiazole and pyridazine rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
2,4-Dimethylthiazole: Lacks the pyridazine and benzylthio groups, making it less complex and potentially less biologically active.
5-(6-((3-Methylbenzyl)thio)pyridazin-3-yl)thiazole: Similar structure but without the 2,4-dimethyl substitution on the thiazole ring.
3-Methylbenzylthio derivatives: Compounds with similar benzylthio groups but different core structures.
Uniqueness
2,4-Dimethyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole is unique due to its combined structural features, which confer specific chemical reactivity and potential biological activity. The presence of both thiazole and pyridazine rings, along with the benzylthio group, makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2,4-dimethyl-5-[6-[(3-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S2/c1-11-5-4-6-14(9-11)10-21-16-8-7-15(19-20-16)17-12(2)18-13(3)22-17/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYHKFXKHBQFOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
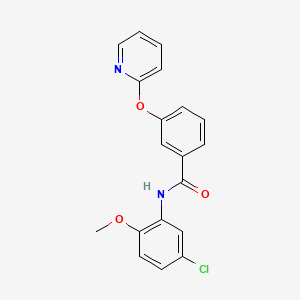

![2-[2-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B2576338.png)
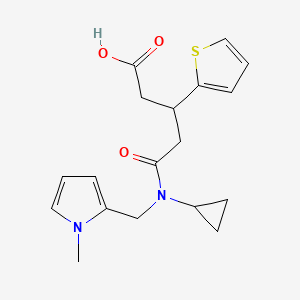
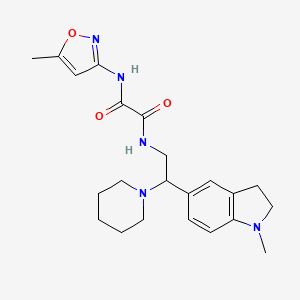

![N-[(2S)-1-Fluoropropan-2-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2576350.png)
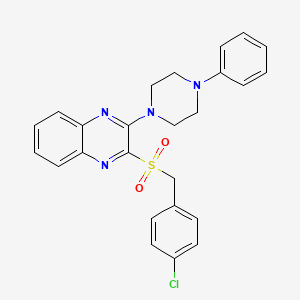

![N-{[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2576353.png)

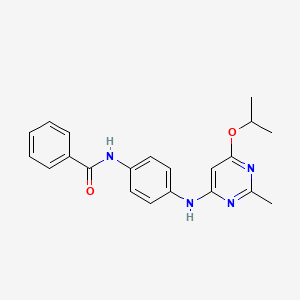
![(Z)-N-(5-Benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2576356.png)

